4-Cyclopropylpiperidin-4-OL
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Overview
Description
4-Cyclopropylpiperidin-4-OL is a heterocyclic organic compound with the molecular formula C₈H₁₅NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a cyclopropyl group attached to the piperidine ring, which imparts unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, suggesting that the compound may interact with the chemokine receptor ccr5 .
Mode of Action
It’s worth noting that ccr5 antagonists, which include certain piperidin-4-ol derivatives, are known to prevent hiv-1 entry by blocking the ccr5 co-receptor .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor, it’s plausible that the compound could influence pathways related to immune response and viral entry .
Biochemical Analysis
Biochemical Properties
4-Cyclopropylpiperidin-4-OL plays a significant role in biochemical reactions, particularly as a potential antagonist of the chemokine receptor CCR5. This receptor is crucial for the entry of HIV-1 into host cells. The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound has been evaluated for its potential to inhibit ligand-induced calcium mobilization, indicating its role in modulating intracellular calcium levels .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of proteins and DNA, as well as increase cell membrane permeability . These effects suggest that the compound can modulate cellular functions by altering the integrity of cellular structures and the expression of key genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CCR5 receptor, where it acts as an antagonist. This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering host cells . The compound’s mechanism of action also includes the inhibition of ligand-induced calcium mobilization, which is essential for various cellular processes . Additionally, this compound may exert its effects through the modulation of gene expression and enzyme activity, further influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the CCR5 receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of lipids and carbohydrates . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to modulate the expression of genes involved in metabolic processes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can interact with biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpiperidin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylpiperidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylpiperidinone derivatives.
Reduction: Formation of cyclopropylpiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropylpiperidin-4-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including HIV.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-OL: A similar compound without the cyclopropyl group.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Cyclopropylpiperidine: A compound with a cyclopropyl group attached to a piperidine ring but lacking the hydroxyl group.
Uniqueness
4-Cyclopropylpiperidin-4-OL is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the piperidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-cyclopropylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIDHDSSUAYXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22108-14-1 |
Source
|
Record name | 4-cyclopropylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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